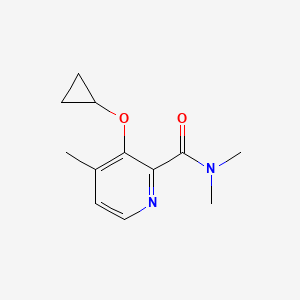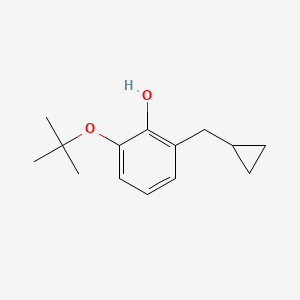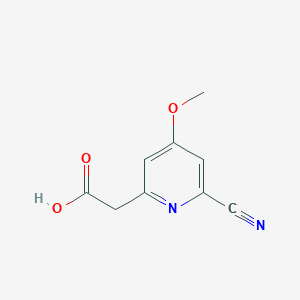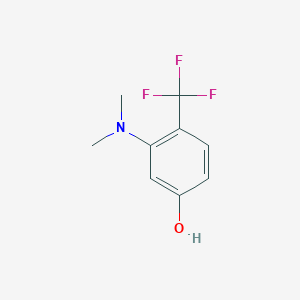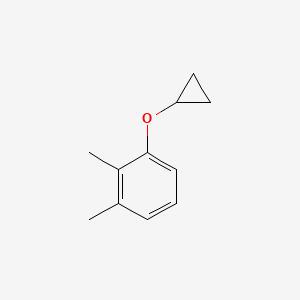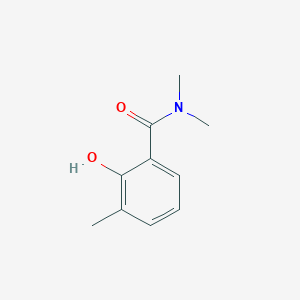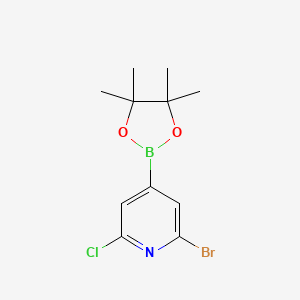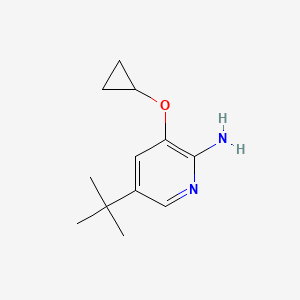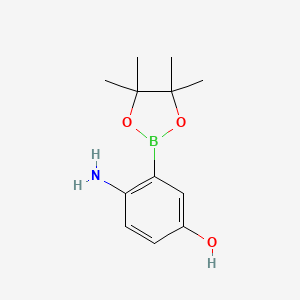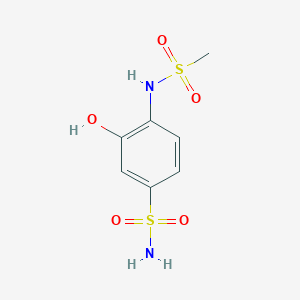
4-Hydroxy-2,6-diacetylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is known for its distinctive structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups
Méthodes De Préparation
The synthesis of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone can be compared to other similar compounds, such as:
1-(3-Hydroxypyridin-2-yl)ethanone: This compound has a similar pyridine ring structure but differs in the position of the hydroxyl group, leading to distinct chemical properties and reactivity.
1-(5-Hydroxy-2-pyridinyl)ethanone: Another similar compound with variations in the substitution pattern on the pyridine ring, affecting its biological activity and applications.
The uniqueness of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2,6-diacetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
Clé InChI |
FVPHNIYDLNHZOY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)C=C(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


